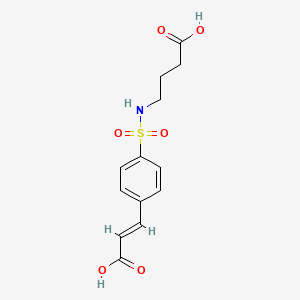
(E)-4-(4-(2-carboxyvinyl)phenylsulfonamido)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-4-(4-(2-carboxyvinyl)phenylsulfonamido)butanoic acid, commonly known as CB-1158, is a small molecule inhibitor that targets the enzyme arginase. Arginase is an enzyme that is involved in the metabolism of arginine, an amino acid that is essential for the growth and proliferation of immune cells. By inhibiting arginase, CB-1158 can modulate the immune response and has potential applications in the treatment of cancer and other diseases.
Mecanismo De Acción
CB-1158 works by inhibiting arginase, an enzyme that is involved in the metabolism of arginine. Arginine is an essential amino acid that is required for the growth and proliferation of immune cells, including T cells. By inhibiting arginase, CB-1158 can increase the availability of arginine and promote the growth and activation of T cells. CB-1158 can also reduce the activity of myeloid-derived suppressor cells, which are immune cells that suppress the immune response and promote tumor growth.
Biochemical and Physiological Effects:
CB-1158 has been shown to modulate the immune response in preclinical models of cancer. In particular, CB-1158 has been shown to enhance the activity of T cells and reduce the number of myeloid-derived suppressor cells. CB-1158 has also been shown to reduce the levels of pro-inflammatory cytokines, which are molecules that promote inflammation and can contribute to tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CB-1158 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. CB-1158 has also been extensively studied in preclinical models of cancer and has shown promising results in modulating the immune response. However, CB-1158 has some limitations for lab experiments. It is a complex molecule that requires specialized equipment and expertise for synthesis and purification. CB-1158 also has limited solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on CB-1158. One direction is to further investigate the mechanism of action of CB-1158 and its effects on the immune response. Another direction is to explore the potential applications of CB-1158 in combination with other therapies, such as immune checkpoint inhibitors. Additionally, research could focus on optimizing the synthesis and formulation of CB-1158 for improved efficacy and solubility.
Métodos De Síntesis
CB-1158 can be synthesized using a multi-step process involving the reaction of various reagents and solvents. The synthesis involves the use of protecting groups to selectively modify the functional groups on the molecule, followed by deprotection and purification steps. The synthesis of CB-1158 is a complex process that requires specialized equipment and expertise.
Aplicaciones Científicas De Investigación
CB-1158 has been extensively studied in preclinical models of cancer and has shown promising results in modulating the immune response. In particular, CB-1158 has been shown to enhance the activity of T cells, which are immune cells that play a critical role in fighting cancer. CB-1158 has also been shown to reduce the number of myeloid-derived suppressor cells, which are immune cells that suppress the immune response and promote tumor growth.
Propiedades
IUPAC Name |
4-[[4-[(E)-2-carboxyethenyl]phenyl]sulfonylamino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO6S/c15-12(16)2-1-9-14-21(19,20)11-6-3-10(4-7-11)5-8-13(17)18/h3-8,14H,1-2,9H2,(H,15,16)(H,17,18)/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKESSBBKIXEBHV-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)O)S(=O)(=O)NCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)O)S(=O)(=O)NCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-(4-(2-carboxyvinyl)phenylsulfonamido)butanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

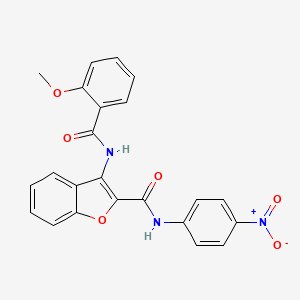
![ethyl (2R)-2-(4-{[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]methyl}benzenesulfonamido)-4-methylpentanoate](/img/structure/B3019889.png)
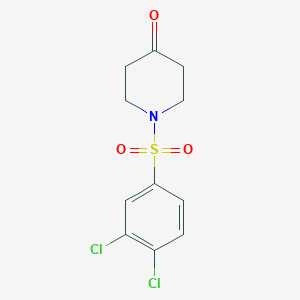
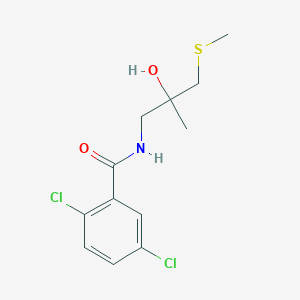
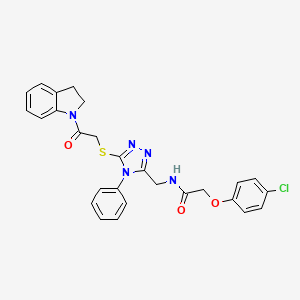
![4-fluoro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B3019896.png)
![4-Bromo-2-{[(3-methoxyphenyl)amino]methyl}phenol](/img/structure/B3019897.png)
![3-chloro-N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[b]thiophene-2-carboxamide hydrochloride](/img/structure/B3019898.png)
![N-[4-({4,11,13-trimethyl-3,7,8,10-tetraazatricyclo[7.4.0.0^{2,7}]trideca-1,3,5,8,10,12-hexaen-6-yl}amino)phenyl]acetamide](/img/structure/B3019900.png)
![N,N-dimethyl-2-[4-({2-oxo-2-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethyl}amino)phenyl]acetamide](/img/structure/B3019901.png)
![(2Z)-6-bromo-N-(tetrahydrofuran-2-ylmethyl)-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B3019902.png)
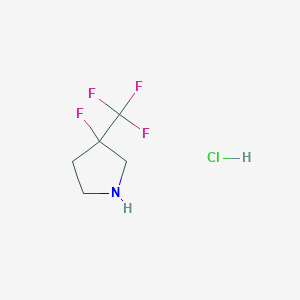
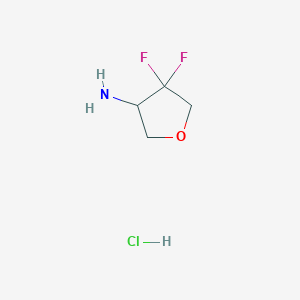
![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2,4-dimethoxybenzenesulfonamide](/img/structure/B3019909.png)